2,2',3,3',4,6-Hexachlorobiphenyl
Overview
Description
2,2’,3,3’,4,6’-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,4,6’-Hexachlorobiphenyl is C12H4Cl6 . The structure of this compound includes a biphenyl core with chlorine atoms attached at specific positions . Further structural analysis can be performed using computational methods .
Chemical Reactions Analysis
The oxidation of 2,2’,3,3’,4,6’-Hexachlorobiphenyl by human liver microsomes (HLMs) has been studied . The major metabolite was either 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140), a 1,2-shift product, or 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132) .
Scientific Research Applications
Solubility Studies
A study by Anitescu and Tavlarides (1999) explored the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,6-Hexachlorobiphenyl, in supercritical fluids. This research is significant for understanding the environmental behavior and remediation of PCBs (Anitescu & Tavlarides, 1999).
Enzymatic and Metabolic Studies
Research by Stonard and Greig (1976) investigated the effects of various hexachlorobiphenyl isomers, including 2,2',3,3',4,6-Hexachlorobiphenyl, on hepatic microsomal drug metabolism and hepatic porphyrins in rats (Stonard & Greig, 1976).
Pharmacokinetic Modeling
Lutz et al. (1984) conducted a physiologic pharmacokinetic analysis of several PCBs, including 2,2',3,3',4,6-Hexachlorobiphenyl, across different species. This study helps in understanding the differential absorption, distribution, metabolism, and excretion of PCBs (Lutz et al., 1984).
Chemical Analysis Techniques
Kamops et al. (1979) developed methods for the separation and quantification of various PCBs, including 2,2',3,3',4,6-Hexachlorobiphenyl, using chromatography techniques. This research is crucial for environmental monitoring and analysis of PCBs (Kamops et al., 1979).
Theoretical Chemistry Studies
Arulmozhiraja et al. (2002) performed density functional theory studies on the radical ions of selected PCBs, including 2,2',3,3',4,6-Hexachlorobiphenyl. Their research contributes to the understanding of the electronic properties of PCBs (Arulmozhiraja et al., 2002).
Environmental Degradation Studies
Turrio-Baldassarri et al. (1997) examined the degradation patterns of hexachlorobiphenyls, including 2,2',3,3',4,6-Hexachlorobiphenyl, in various biological matrices. This study is essential for understanding the environmental persistence and breakdown of PCBs (Turrio-Baldassarri et al., 1997).
Photodegradation Research
Nowakowska et al. (1991) investigated the photodegradation of hexachlorobiphenyls, such as 2,2',3,3',4,6-Hexachlorobiphenyl, in the presence of polymer molecules. This research offers insights into potential methods for the degradation of PCBs in the environment (Nowakowska et al., 1991).
Chirality and Enantioselectivity
Glausch et al. (1995) and Schurig et al. (1995) explored the enantioselective determination and enantiomerization of hexachlorobiphenyl isomers, including 2,2',3,3',4,6-Hexachlorobiphenyl. These studies contribute to the understanding of the chiral properties of PCBs (Glausch et al., 1995); (Schurig et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-7(14)4-8(15)11(17)12(9)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLTVNWWEZJMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074780 | |
Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,6-Hexachlorobiphenyl | |
CAS RN |
61798-70-7 | |
Record name | 2,2',3,3',4,6-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,6-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H530VIV186 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.